molecular formula C16H14ClNO B8124683 6-Chloro-5-(4-ethoxyphenyl)-1H-indole

6-Chloro-5-(4-ethoxyphenyl)-1H-indole

Cat. No.: B8124683
M. Wt: 271.74 g/mol
InChI Key: XUOODZUIXJSLSF-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-ethoxyphenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloro group and an ethoxyphenyl group in this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4-ethoxyphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 2-chlorobenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the indole ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4-ethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-Chloro-5-(4-ethoxyphenyl)-1H-indole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4-ethoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole: Lacks the ethoxyphenyl group, making it less complex.

    4-Ethoxy-1H-indole: Lacks the chloro group, affecting its reactivity and biological activity.

    6-Bromo-5-(4-ethoxyphenyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-5-(4-ethoxyphenyl)-1H-indole is unique due to the presence of both the chloro and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

6-chloro-5-(4-ethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-2-19-13-5-3-11(4-6-13)14-9-12-7-8-18-16(12)10-15(14)17/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOODZUIXJSLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-6-chloro-1H-indole (5.92 g, 25.7 mmol), sodium carbonate (5.45 g, 51.4 mmol) and (4-ethoxyphenyl)boronic acid (5.12 g, 30.8 mmol) in EtOH/water/toluene (30 mL, each) was degassed with N2 for 5 minutes, treated with tetrakis(triphenylphosphine)palladium (1.8 g, 16.57 mmol) and degassed for an additional 5 minutes. The reaction mixture was heated to reflux under N2 for 16 hours. The reaction mixture was cooled to room temperature, poured into dilute NH4Cl solution (200 mL), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography (9-25% EtOAc/petroleum ether) to afford the title compound (6.03 g, 86%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.07 (br, 1H), 7.50 (s, 1H), 7.43 (s, 1H), 7.33 (d, 2H), 7.15 (m, 1H), 6.89 (d, 2H), 6.46 (s, 1H), 4.02 (q, J=7.00 Hz, 2H), 1.36 (t, J=7.00 Hz, 3H).
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH water toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Yield
86%

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